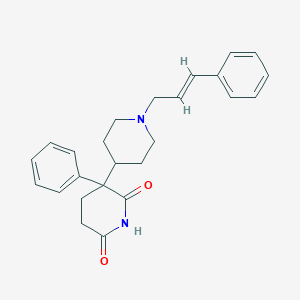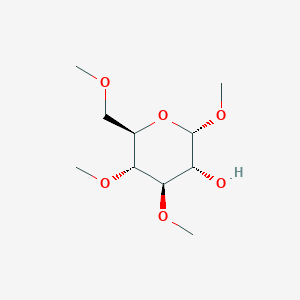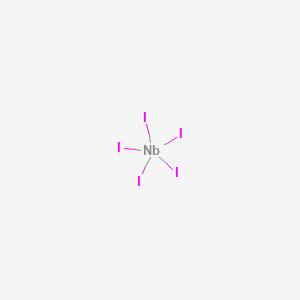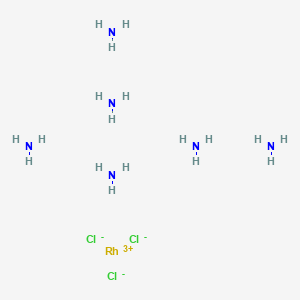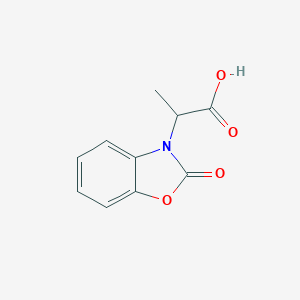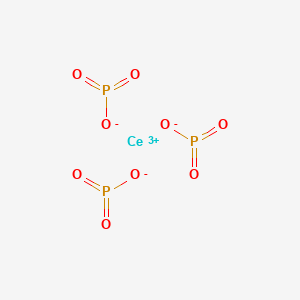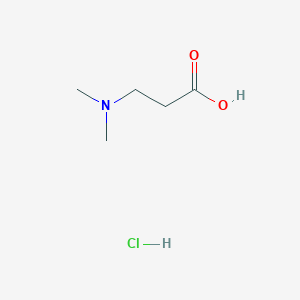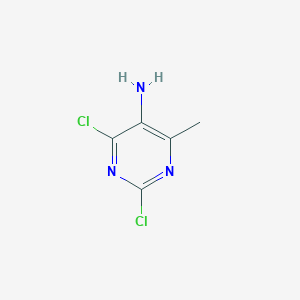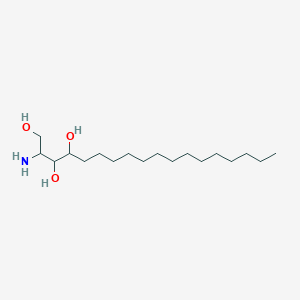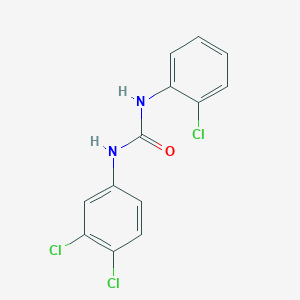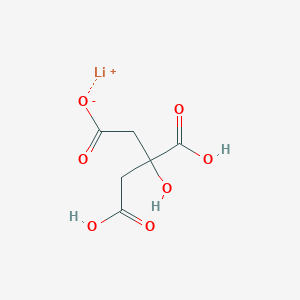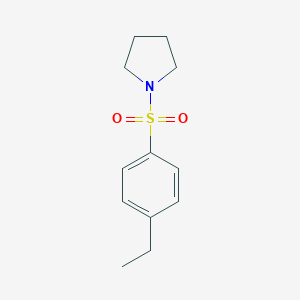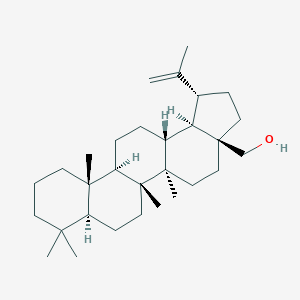
Lup-20(29)-en-28-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lup-20(29)-en-28-ol is a natural product that belongs to the lupane triterpenoids family. It is widely found in many plants, including Euphorbia kansui, Euphorbia pekinensis, and Euphorbia lathyris. Lup-20(29)-en-28-ol has been extensively studied for its biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of Lup-20(29)-en-28-ol is not fully understood. However, it has been suggested that Lup-20(29)-en-28-ol exerts its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. Lup-20(29)-en-28-ol has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, Lup-20(29)-en-28-ol has been found to activate the immune system by enhancing the activity of T cells and natural killer cells.
Effets Biochimiques Et Physiologiques
Lup-20(29)-en-28-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of inflammatory enzymes, including COX-2 and iNOS. Lup-20(29)-en-28-ol has also been shown to reduce the production of inflammatory cytokines, including TNF-α and IL-6. Additionally, Lup-20(29)-en-28-ol has been found to enhance the activity of immune cells, including T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Lup-20(29)-en-28-ol in lab experiments is that it is a natural product, which makes it more biologically relevant than synthetic compounds. Additionally, Lup-20(29)-en-28-ol has been extensively studied, which means that there is a large body of literature available on its biological activities. However, one limitation of using Lup-20(29)-en-28-ol in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on Lup-20(29)-en-28-ol. One area of research is to further elucidate its mechanism of action, particularly with regard to its antitumor effects. Another area of research is to explore its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is potential for Lup-20(29)-en-28-ol to be used in combination with other drugs to enhance their efficacy.
Méthodes De Synthèse
Lup-20(29)-en-28-ol can be synthesized from the triterpenoid betulinic acid, which is found in many plants, including birch bark. The synthesis method involves the oxidation of betulinic acid using Jones reagent, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Lup-20(29)-en-28-ol has been extensively studied for its biological activities. It has been found to have antitumor effects against a variety of cancer cell lines, including breast, lung, and colon cancer. Lup-20(29)-en-28-ol has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activity of inflammatory enzymes. Additionally, Lup-20(29)-en-28-ol has been found to have immunomodulatory effects by enhancing the activity of immune cells, including T cells and natural killer cells.
Propriétés
Numéro CAS |
13952-76-6 |
|---|---|
Nom du produit |
Lup-20(29)-en-28-ol |
Formule moléculaire |
C30H50O |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
[(1R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methanol |
InChI |
InChI=1S/C30H50O/c1-20(2)21-11-16-30(19-31)18-17-28(6)22(25(21)30)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h21-25,31H,1,8-19H2,2-7H3/t21-,22+,23-,24+,25+,27-,28+,29+,30+/m0/s1 |
Clé InChI |
NVGWEOCSOMJZPE-DRUCTHHFSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)CO |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



